molecular formula C8H15FO3S B2545346 2-(Cyclopentylmethoxy)ethanesulfonyl fluoride CAS No. 2137744-36-4

2-(Cyclopentylmethoxy)ethanesulfonyl fluoride

Cat. No.: B2545346
CAS No.: 2137744-36-4
M. Wt: 210.26
InChI Key: FZYMSLNYLJGEPD-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethoxy)ethanesulfonyl fluoride is a chemical compound with the molecular formula C₈H₁₅FO₃S It is known for its unique structure, which includes a cyclopentylmethoxy group attached to an ethanesulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylmethoxy)ethanesulfonyl fluoride typically involves the reaction of cyclopentylmethanol with ethanesulfonyl fluoride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylmethoxy)ethanesulfonyl fluoride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as acetonitrile or DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions, often using water or aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide or sulfonate esters.

    Hydrolysis: Formation of ethanesulfonic acid and cyclopentylmethanol.

Scientific Research Applications

2-(Cyclopentylmethoxy)ethanesulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethoxy)ethanesulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with amino acids in proteins or other nucleophilic sites. This reactivity underlies its potential as an enzyme inhibitor and its utility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Fluoride: A simpler sulfonyl fluoride compound with similar reactivity.

    Ethanesulfonyl Fluoride: Similar structure but lacks the cyclopentylmethoxy group.

    Tetrafluoroethanesulfonyl Fluoride: Contains fluorine atoms, leading to different reactivity and applications.

Uniqueness

2-(Cyclopentylmethoxy)ethanesulfonyl fluoride is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and as a potential enzyme inhibitor.

Properties

IUPAC Name

2-(cyclopentylmethoxy)ethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FO3S/c9-13(10,11)6-5-12-7-8-3-1-2-4-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYMSLNYLJGEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COCCS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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